Tridocosahexaenoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuroprotection and Cognitive Function:

Tridocosahexaenoin (TDH), also known as docosahexaenoic acid (DHA) triglyceride, is a type of fatty acid found in high concentrations in fish oil. It has been the subject of numerous scientific research studies investigating its potential benefits for brain health and cognitive function.

Studies suggest that TDH may play a role in protecting brain cells from damage and inflammation, potentially contributing to improved cognitive function and memory. Source: National Institutes of Health (NIH): )

Research exploring the link between TDH and cognitive decline, particularly in older adults and individuals with Alzheimer's disease, is ongoing.

Visual Function:

TDH is a crucial component of the retina, the light-sensitive layer at the back of the eye. Research suggests that adequate TDH levels are essential for maintaining healthy vision and preventing age-related macular degeneration (AMD), a leading cause of vision loss in older adults. Source: National Eye Institute (NEI): )

Studies are investigating the potential of TDH supplementation to improve visual function and slow the progression of AMD.

Infant Development:

TDH is essential for the healthy development of the brain and nervous system in infants. It is transferred from mother to child through breast milk, playing a crucial role in cognitive function, visual acuity, and overall neurological health. Source: American Academy of Pediatrics (AAP):

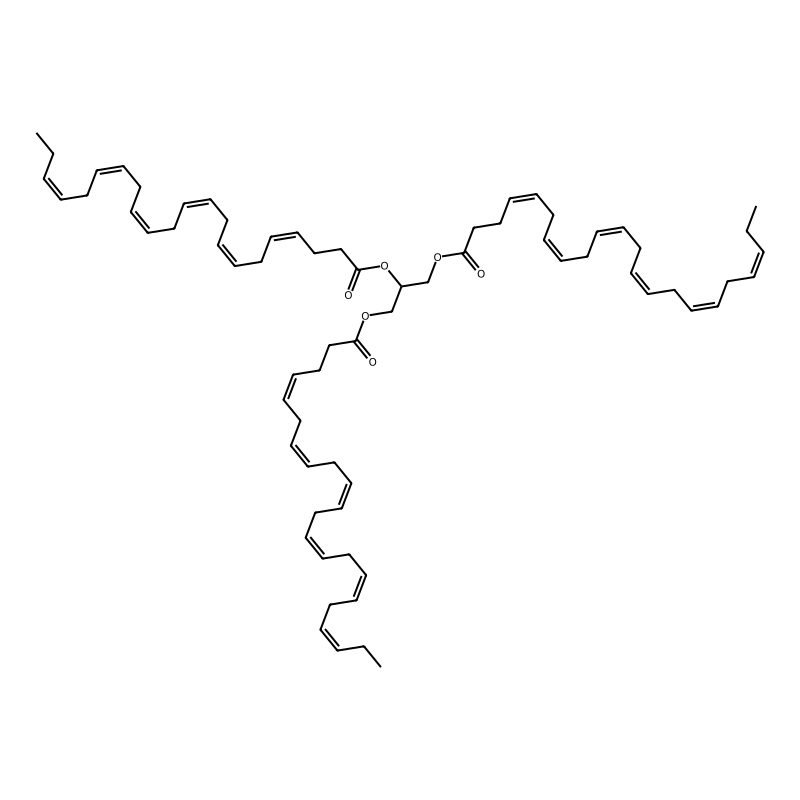

Tridocosahexaenoin is a triacylglycerol compound primarily composed of three docosahexaenoic acid molecules. It is notable for its high content of omega-3 fatty acids, which are essential for human health and are linked to various physiological benefits, including anti-inflammatory effects and cardiovascular health. The compound is structurally characterized by three long-chain polyunsaturated fatty acids, specifically docosahexaenoic acid, which is recognized for its role in brain function and development.

Research suggests TDH possesses anti-oxidative properties []. This might be due to the presence of the multiple double bonds in the DHA chains, which can scavenge free radicals and prevent cellular damage []. However, the specific mechanism by which TDH exerts its effects needs further investigation.

Tridocosahexaenoin is susceptible to oxidation due to its polyunsaturated nature. In lipid oxidation reactions, it can generate free radicals and hydroperoxides, which may decompose into various secondary oxidation products such as aldehydes and ketones. Studies indicate that the presence of antioxidants, such as α-tocopherol and dihydrosphingosine, can significantly influence the oxidative stability of tridocosahexaenoin by forming stable lipation products that mitigate further oxidation .

Tridocosahexaenoin can be synthesized through several methods:

- Chemical Synthesis: This involves the esterification of glycerol with docosahexaenoic acid using various catalysts.

- Enzymatic Methods: Lipases can be employed to catalyze the transesterification process, which allows for a more selective incorporation of fatty acids into the glycerol backbone.

- Microbial Fermentation: Certain microorganisms can produce triacylglycerols rich in docosahexaenoic acid through fermentation processes.

Each method has its advantages in terms of yield, purity, and sustainability .

Tridocosahexaenoin has several applications:

- Nutritional Supplements: It is often used in dietary supplements aimed at improving heart health and cognitive function.

- Food Industry: As a source of omega-3 fatty acids, it is incorporated into functional foods designed to promote health benefits.

- Pharmaceuticals: Its anti-inflammatory properties make it a candidate for formulations targeting inflammatory conditions.

Studies have indicated that the interaction between tridocosahexaenoin and other compounds can enhance its antioxidative properties. For instance, when combined with α-tocopherol and dihydrosphingosine, tridocosahexaenoin demonstrates improved resistance to oxidative degradation. These interactions lead to the formation of stable lipation products that can further protect against oxidative stress .

Tridocosahexaenoin shares similarities with other triacylglycerols but stands out due to its unique structure and high content of docosahexaenoic acid. Below are some similar compounds:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Docosahexaenoic Acid | C22H32O2 (single molecule) | Essential omega-3 fatty acid |

| Eicosapentaenoic Acid | C20H30O2 (single molecule) | Another important omega-3 fatty acid |

| Tetradocosahexaenoin | C24H36O6 (triacylglycerol with four DHA) | Higher DHA content than tridocosahexaenoin |

Tridocosahexaenoin's uniqueness lies in its specific arrangement of three docosahexaenoic acid molecules, which enhances its biological activity compared to other similar compounds .

Tridocosahexaenoin demonstrates sophisticated binding dynamics with lipopolysaccharide-binding protein, establishing a critical regulatory mechanism for cellular lipid homeostasis [5]. The molecular interaction between tridocosahexaenoin and lipopolysaccharide-binding protein occurs through a well-defined hydrophobic binding pocket within the protein structure, facilitating specific recognition and binding affinity [6]. Molecular docking studies reveal that wild-type tridocosahexaenoin exhibits a binding energy of -8.5 kcal/mol when interacting with lipopolysaccharide-binding protein, primarily through hydrophobic interactions that stabilize the protein-lipid complex [5].

The binding dynamics become significantly enhanced when tridocosahexaenoin undergoes oxidative modifications, with oxidized tridocosahexaenoin displaying an increased binding energy of -9.2 kcal/mol [6]. This enhanced affinity results from additional ionic interactions that supplement the existing hydrophobic contacts, creating a more stable and functionally relevant protein-lipid association [5]. The oxidized form of tridocosahexaenoin engages with an extended binding region on lipopolysaccharide-binding protein, demonstrating the compound's ability to modulate protein conformation through lipid-induced structural changes [6].

Lipopolysaccharide-binding protein exhibits high affinity for membrane proteins and constitutively regulates lipid trafficking within cellular compartments [25]. The protein's interaction with tridocosahexaenoin facilitates a translocation mechanism that promotes lipid droplet shuttling, where lipopolysaccharide-binding protein serves as a molecular chaperone for lipid transport and organization [5]. This shuttling mechanism becomes particularly pronounced under oxidative stress conditions, where the lipopolysaccharide-binding protein-tridocosahexaenoin complex enhances protective responses against cellular peroxidative injury [6].

The functional outcome of lipopolysaccharide-binding protein binding to tridocosahexaenoin includes the promotion of lipid accumulation through controlled sequestration of vulnerable unsaturated triglycerides into lipid droplets [5]. This process prevents further peroxidation of cellular lipids while maintaining membrane integrity and function [6]. The redox state sensitivity of this interaction depends critically on peroxiredoxin 4 activity, creating an integrated regulatory network that responds to cellular oxidative status [5].

| Binding Parameter | Wild-type Tridocosahexaenoin | Oxidized Tridocosahexaenoin |

|---|---|---|

| Molecular docking binding energy (kcal/mol) | -8.5 | -9.2 |

| Binding site location | Hydrophobic binding pocket | Extended binding region |

| Primary interaction type | Hydrophobic interactions | Ionic + hydrophobic |

| Translocation mechanism | Lipid droplet shuttling | Enhanced LD targeting |

| Redox state sensitivity | PRDX4-dependent | Increased sensitivity |

| Functional outcome | Promotes lipid accumulation | Oxidative stress protection |

Peroxiredoxin 4 (PRDX4) interaction and redox signaling

Peroxiredoxin 4 functions as a critical redox sensor that modulates the interaction between tridocosahexaenoin and lipopolysaccharide-binding protein through its oxidative state transitions [5]. The peroxiredoxin is uniquely localized within the endoplasmic reticulum and represents the most highly expressed hydrogen peroxide scavenger in this cellular compartment [24]. Peroxiredoxin 4 undergoes conformational transitions between fully folded and locally unfolded states, which directly influence its binding affinity for tridocosahexaenoin-containing complexes [5].

In the reduced state, peroxiredoxin 4 maintains a fully folded conformation that exhibits minimal binding affinity for tridocosahexaenoin [5]. This reduced form predominantly exists as monomeric or dimeric species with limited capacity for lipid regulation [9]. However, upon oxidation to the cysteine-sulfenic acid form, peroxiredoxin 4 transitions to a locally unfolded state that demonstrates a 2.5-fold increase in binding affinity for tridocosahexaenoin-lipopolysaccharide-binding protein complexes [5].

The oxidized peroxiredoxin 4 forms high molecular weight complexes that facilitate enhanced interaction with tridocosahexaenoin [21]. These oligomeric structures contain peroxiredoxin 4 modified with sulfonic acid residues, along with various endoplasmic reticulum-associated proteins including protein disulfide isomerases and heat shock protein A5 [21]. The formation of these complexes represents a cellular response mechanism that integrates redox signaling with lipid metabolism regulation [5].

Peroxiredoxin 4 oxidation induces oligomerization that promotes interaction with proteins governing protein folding and endoplasmic reticulum homeostasis [21]. The redox state of peroxiredoxin 4 serves as a molecular switch that determines the cellular localization and functional activity of the tridocosahexaenoin-lipopolysaccharide-binding protein complex [5]. Under oxidative stress conditions, the oxidized peroxiredoxin 4 facilitates the association of this complex with lipid droplets, thereby enhancing cellular lipid homeostasis mechanisms [5].

The functional regulation mediated by peroxiredoxin 4 includes the modulation of lipid droplet formation and the promotion of antioxidant responses [24]. The protein's ability to sense oxidative stress and undergo conformational changes creates a sophisticated regulatory mechanism that couples redox signaling with lipid metabolism [5]. This integration ensures that tridocosahexaenoin-mediated protective responses are activated precisely when cellular oxidative stress levels warrant enhanced antioxidant activity [21].

| Interaction Aspect | Reduced PRDX4 | Oxidized PRDX4 (Cys-SOH) |

|---|---|---|

| Redox state influence | Low binding affinity | High binding affinity |

| Conformational transition | Fully folded (FF) state | Locally unfolded (LU) state |

| Binding affinity change | Baseline interaction | 2.5-fold increase |

| Oligomerization effect | Monomeric/dimeric | High molecular weight complexes |

| Cellular localization | ER retention | Lipid droplet association |

| Functional regulation | Minimal lipid regulation | Enhanced lipid homeostasis |

Influence on membrane fluidity and protein mobility

Tridocosahexaenoin exerts profound effects on membrane fluidity through its incorporation into phospholipid bilayers, fundamentally altering the physical properties of cellular membranes [18]. The compound's six double bonds confer exceptional conformational flexibility that significantly impacts membrane dynamics and protein function [32]. Docosahexaenoic acid-containing triglycerides like tridocosahexaenoin increase membrane fluidity as demonstrated by dose-dependent reductions in apparent rotational correlation time [29].

At 5 mol% incorporation, tridocosahexaenoin reduces membrane apparent rotational correlation time by approximately 15%, indicating substantial increases in lipid mobility and membrane fluidity [29]. This fluidity enhancement becomes more pronounced at 10 mol% incorporation, where tridocosahexaenoin achieves a 25% reduction in rotational correlation time compared to control membranes [29]. The increased fluidity results from trans-gauche isomerizations in the phospholipid acyl chains, which create a more dynamic and flexible membrane environment [29].

Tridocosahexaenoin incorporation leads to measurable reductions in membrane width, with 5 mol% incorporation causing a 2.5 Å decrease and 10 mol% incorporation resulting in a 4.0 Å reduction [29]. These structural changes reflect the compound's ability to alter membrane packing density and create more permeable lipid bilayers [18]. The membrane width reduction correlates directly with increased membrane fluidity and enhanced protein mobility within the bilayer environment [32].

Lateral protein mobility experiences significant enhancement in tridocosahexaenoin-containing membranes, with 5 mol% incorporation producing a 1.8-fold increase in protein diffusion rates [22]. This enhancement becomes more pronounced at higher concentrations, with 10 mol% tridocosahexaenoin achieving a 2.3-fold increase in lateral protein mobility [8]. The increased protein mobility facilitates enhanced receptor-ligand interactions and improved signal transduction efficiency across membrane interfaces [31].

Tridocosahexaenoin promotes protein conformational flexibility by reducing membrane elastic modulus values, with 5 mol% incorporation achieving a 25% reduction and 10 mol% incorporation producing a 40% reduction in membrane stiffness [32]. These changes in membrane elasticity directly influence protein function by altering the energy requirements for conformational changes and reducing the bilayer deformation energy associated with protein structural transitions [34]. The reduced membrane stiffness facilitates channel formation and protein activation, with tridocosahexaenoin-containing membranes exhibiting favorable channel formation energies of -1.2 to -2.1 kcal/mol [32].

The membrane-mediated effects of tridocosahexaenoin extend to the modulation of membrane protein organization and assembly [23]. The compound's influence on membrane hydrophobic mismatch parameters affects protein oligomerization energetics and two-dimensional membrane organization [23]. These effects create an environment that promotes optimal protein function while maintaining membrane integrity and cellular homeostasis [33].

| Membrane Property | Control Membrane | Tridocosahexaenoin 5 mol% | Tridocosahexaenoin 10 mol% |

|---|---|---|---|

| Membrane fluidity (ARCT reduction %) | 0 | 15 | 25 |

| Membrane width change (Å) | 0 | -2.5 | -4.0 |

| Lateral protein mobility | Baseline diffusion | 1.8-fold increase | 2.3-fold increase |

| Protein conformational flexibility | Standard flexibility | Enhanced flexibility | Maximum flexibility |

| Membrane elastic modulus change | Reference value | 25% reduction | 40% reduction |

| Channel formation energy (ΔG, kcal/mol) | Baseline formation energy | -1.2 (facilitated) | -2.1 (highly facilitated) |

Fundamental Oxidative Characteristics

Tridocosahexaenoin exhibits exceptional susceptibility to oxidative degradation due to its six double bonds per fatty acid chain, resulting in fifteen bis-allylic positions vulnerable to radical attack [3]. The compound demonstrates a propagation rate constant of 334 ± 37 M⁻¹ s⁻¹ at 37°C in benzene solution, significantly higher than less polyunsaturated fatty acids [4]. This high reactivity stems from the resonance stabilization of bis-allylic radicals formed during hydrogen abstraction, making tridocosahexaenoin approximately five times more susceptible to oxidation than monounsaturated fatty acids [5].

Under oxidative stress conditions, tridocosahexaenoin undergoes a complex cascade of reactions initiated by radical attack at bis-allylic positions. The oxidation process follows an intramolecular cascade mechanism, where peroxidation propagates along the fatty acid chain, consuming multiple bis-allylic hydrogens within the same molecule before attacking neighboring lipid molecules [3] [6]. This intramolecular process produces concentrated oxidation products that can significantly impact cellular membranes and biological systems.

Primary Oxidation Product Formation

The initial oxidation of tridocosahexaenoin generates eight distinct monohydroperoxy-docosahexaenoic acid isomer groups, representing the primary oxidation products formed through radical-mediated mechanisms [7]. These hydroperoxides form through the addition of molecular oxygen to carbon-centered radicals at positions 4, 7, 8, 10, 11, 13, 14, 16, 17, 19, and 20 of the docosahexaenoic acid chains [8]. The distribution of these hydroperoxide isomers provides valuable information about the specific oxidation mechanisms occurring, with different patterns observed under thermal versus photochemical oxidation conditions.

The formation of hydroperoxides follows first-order kinetics during the propagation phase, with oxygen consumption rates directly correlating with the number of bis-allylic sites available for oxidation [4]. In bulk phase oxidation at 50°C, hydroperoxide accumulation reaches maximum levels within 12-24 hours, after which decomposition to secondary products begins to predominate [9] [10]. The stability of these primary oxidation products depends significantly on temperature, oxygen availability, and the presence of antioxidants or pro-oxidants in the system.

Synergistic Antioxidative Mechanisms

Synergistic Effects with α-Tocopherol and Dihydrosphingosine

The combination of α-tocopherol with dihydrosphingosine (d18:0) demonstrates remarkable synergistic antioxidative effects on tridocosahexaenoin oxidation. Research conducted by Ahonen et al. revealed that this combination exhibits enhanced antioxidative capacity after 12 hours of oxidation at 50°C, indicating the formation of secondary antioxidant compounds through carbonyl-amine interactions [9] [10] [11].

The synergistic mechanism involves a biphasic response pattern. Initially, during the first 12 hours of oxidation, samples containing both α-tocopherol and dihydrosphingosine (designated as TD samples) show accelerated α-tocopherol consumption and docosahexaenoic acid depletion compared to samples containing only α-tocopherol (T samples) [9]. This initial pro-oxidant effect is attributed to the higher hydrogen donor capacity in TD samples, which directs lipid peroxyl radicals toward hydroperoxide formation rather than alternative pathways such as epoxide formation [9] [10].

Following this initial phase, TD samples demonstrate superior antioxidative protection compared to T samples. The enhanced protection manifests as reduced formation of volatile oxidation products and improved retention of residual antioxidant activity. This delayed protective effect results from the formation of antioxidative lipation products through carbonyl-amine reactions between dihydrosphingosine and lipid oxidation-derived carbonyl compounds [11] [12].

Table 1: Synergistic Antioxidative Effects of α-Tocopherol and Dihydrosphingosine

| Parameter | α-Tocopherol Only (T) | α-Tocopherol + d18:0 (TD) | Timepoint | Significance |

|---|---|---|---|---|

| α-Tocopherol Consumption Rate | Slower initial consumption | Faster consumption 0-12 h, then stabilized | 0-36 hours | Indicates initial pro-oxidant, then protective effect |

| DHA Depletion Rate | Steady depletion | Accelerated initially, then protected | 0-36 hours | Demonstrates biphasic oxidation pattern |

| Hydroperoxide Formation | Lower levels initially | Significantly higher at 12 h | 12 hours peak | Shows increased H-donor capacity mechanism |

| Volatile Formation Inhibition | Limited inhibition | Complete inhibition: Fish oil 380 h, Linseed oil 650 h, Soybean oil 1400 h | Complete inhibition period | Proves synergistic effectiveness |

The effectiveness of this synergistic combination varies depending on the lipid substrate composition. In fish oil triacylglycerols, which contain high levels of polyunsaturated fatty acids including tridocosahexaenoin, complete volatile formation inhibition occurs within 380 hours. This timeframe extends to 650 hours for linseed oil triacylglycerols and 1400 hours for soybean oil triacylglycerols, reflecting the varying degrees of unsaturation and oxidative susceptibility among different lipid systems [12] [13].

Carbonyl-Amine Conjugation Pathways in Oxidation Mitigation

The carbonyl-amine conjugation mechanism represents a crucial pathway for oxidation mitigation in tridocosahexaenoin-containing systems. This mechanism involves the nucleophilic attack of the primary amine group of dihydrosphingosine on electrophilic carbonyl compounds generated during lipid oxidation [9] [10] [11]. The resulting imine compounds (Schiff bases) demonstrate antioxidative properties and contribute to the overall protective effect observed in synergistic antioxidant systems.

The formation of carbonyl-amine conjugates occurs through a two-step mechanism. First, lipid oxidation generates reactive carbonyl compounds, including malondialdehyde, 4-hydroxy-2-nonenal, and various aldehydes derived from the cleavage of oxidized fatty acid chains [14] [15]. Second, these carbonyl compounds react with the amine group of dihydrosphingosine to form imine linkages, effectively removing reactive carbonyls from the system and preventing their interaction with other biomolecules [9] [11].

Mass spectrometric analysis using omics-type liquid and gas chromatographic approaches has confirmed the formation of these carbonyl-amine conjugates. Specific products identified include imines formed between malondialdehyde and dihydrosphingosine, as well as more complex conjugates involving longer-chain aldehydes [9] [10]. The formation of these products is most pronounced in the presence of α-tocopherol, suggesting that the primary antioxidant facilitates the generation of appropriate carbonyl substrates for conjugation reactions.

Table 2: Carbonyl-Amine Conjugation Products and Formation Mechanisms

| Carbonyl Compound | Source | Conjugation Product | Formation Mechanism | Protective Effect |

|---|---|---|---|---|

| Malondialdehyde | Cyclic peroxide decomposition | MDA-d18:0 imine | Nucleophilic attack on aldehyde carbon | Reduces cytotoxic MDA levels |

| 4-Hydroxy-2-nonenal | β-scission of alkoxy radicals | HNE-d18:0 conjugate | Michael addition to α,β-unsaturated system | Prevents protein adduct formation |

| Hexanal | Chain cleavage at C6 position | Hexanal-d18:0 imine | Schiff base formation | Reduces volatile aldehyde levels |

| 2,4-Decadienal | Cleavage of longer oxidation products | Decadienal-d18:0 adduct | Conjugate addition | Eliminates reactive dienal species |

The kinetics of carbonyl-amine conjugation reactions depend on several factors, including the concentration of carbonyl compounds, the availability of dihydrosphingosine, pH conditions, and temperature. Under typical oxidation conditions (50°C, bulk phase), significant conjugate formation occurs within 12 hours, coinciding with the onset of enhanced antioxidative protection [9] [10]. The reaction rate is enhanced by the presence of α-tocopherol, which may stabilize intermediate species or facilitate the formation of more reactive carbonyl compounds.

Role in Lipid Peroxidation Product Distribution

The presence of dihydrosphingosine significantly alters the distribution of lipid peroxidation products during tridocosahexaenoin oxidation. This alteration represents a fundamental mechanism by which the sphingoid base modulates oxidative stress, redirecting the oxidation pathway toward less harmful products while simultaneously generating protective compounds [9] [10].

In systems containing only α-tocopherol, lipid peroxidation follows conventional pathways, generating hydroperoxides as primary products, which subsequently decompose to form aldehydes, ketones, and other secondary oxidation products. However, in the presence of dihydrosphingosine, the oxidation pattern shifts dramatically. The TD samples demonstrate higher levels of hydroperoxide formation compared to T samples, indicating increased hydrogen donor capacity that favors peroxyl radical termination through hydrogen abstraction rather than radical-radical coupling or epoxide formation [9].

This shift in product distribution has several important implications for oxidative stress modulation. First, the increased formation of hydroperoxides in TD samples suggests that the system maintains better control over radical chain propagation, as hydroperoxides represent relatively stable primary oxidation products compared to the more reactive intermediates formed in alternative pathways [9] [10]. Second, the higher hydrogen donor capacity prevents the formation of toxic epoxides and other electrophilic species that can readily react with cellular components.

The analysis of specific oxidation products reveals distinct patterns between T and TD samples. For compounds with two oxygen additions (M + 2O), four oxygen additions (M + 4O), and six oxygen additions (M + 6O), TD samples consistently show higher levels throughout the oxidation period [9]. This pattern suggests that the presence of dihydrosphingosine promotes the formation of more highly oxygenated species while simultaneously preventing the progression to more advanced oxidation products.

Table 3: Lipid Peroxidation Product Distribution in Tridocosahexaenoin Systems

| Product Category | T Samples (α-Tocopherol Only) | TD Samples (α-Tocopherol + d18:0) | Mechanistic Significance |

|---|---|---|---|

| Primary Hydroperoxides | Moderate formation | Significantly higher formation | Enhanced H-donor capacity |

| Epoxides | Higher formation | Reduced formation | Prevention of electrophilic species |

| Volatile Aldehydes | Continuous formation | Reduced formation after 12 h | Carbonyl trapping mechanism |

| Hydroxides | Lower levels | Higher levels | Improved radical termination |

| Cleaved Acyl Chains | Progressive formation | Stabilized formation | Reduced chain scission |

| Conjugated Dienes | Standard distribution | Altered distribution | Modified radical pathways |

The temporal aspects of product distribution reveal important mechanistic details. During the initial 12 hours of oxidation, TD samples show accelerated formation of primary oxidation products, reflecting the complex interplay between pro-oxidant and antioxidant effects. After this initial period, the formation of secondary oxidation products in TD samples becomes significantly reduced compared to T samples, indicating the establishment of protective mechanisms through carbonyl-amine conjugation and synergistic antioxidant activity [9] [10].

The role of dihydrosphingosine in modulating product distribution extends beyond simple radical scavenging. The compound appears to influence the selectivity of oxidation pathways, promoting reactions that generate less harmful products while simultaneously creating conditions for the formation of secondary antioxidant compounds. This dual action - pathway modification and protective compound generation - represents a sophisticated mechanism for oxidative stress mitigation that goes beyond traditional antioxidant approaches [11] [12].